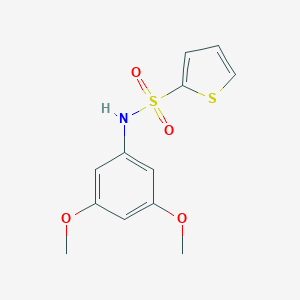

N-(3,5-dimethoxyphenyl)-2-thiophenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,5-dimethoxyphenyl)-2-thiophenesulfonamide, commonly known as TPCS2a, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer treatment. TPCS2a belongs to the class of sulfonamide-containing compounds and is a potent photosensitizer, which means that it can be activated by light to induce a therapeutic effect. In

Mecanismo De Acción

The mechanism of action of TPCS2a involves the activation of the compound using light of a specific wavelength. Upon activation, TPCS2a produces ROS, primarily singlet oxygen, which can induce cell death in cancer cells. The singlet oxygen produced by TPCS2a can react with cellular components such as lipids, proteins, and DNA, leading to oxidative damage and ultimately cell death.

Biochemical and Physiological Effects

Studies have shown that TPCS2a has a high selectivity for cancer cells compared to normal cells, making it a promising candidate for cancer treatment. TPCS2a has been shown to induce cell death in a variety of cancer cell lines, including breast, prostate, and pancreatic cancer cells. In addition, TPCS2a has been shown to have a low toxicity profile in normal cells, indicating that it may have fewer side effects compared to other cancer treatments.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using TPCS2a in lab experiments is its high selectivity for cancer cells, which allows for targeted cancer treatment. In addition, TPCS2a has a high singlet oxygen quantum yield, which means that it can produce a large amount of singlet oxygen upon activation. However, one limitation of using TPCS2a is its low solubility in water, which can make it challenging to administer in vivo.

Direcciones Futuras

For the use of TPCS2a in cancer treatment include the development of more efficient and targeted delivery methods. This could involve the use of nanoparticles or other drug delivery systems to improve the solubility and bioavailability of TPCS2a. In addition, further studies are needed to better understand the mechanism of action of TPCS2a and to optimize its use in cancer treatment.

Métodos De Síntesis

The synthesis of TPCS2a involves a series of chemical reactions starting from commercially available starting materials. The first step involves the protection of the phenol group of 3,5-dimethoxyphenol using a tert-butyldimethylsilyl (TBDMS) group. This is followed by the bromination of the protected phenol using N-bromosuccinimide (NBS) to yield 3,5-dimethoxy-4-bromobenzyl alcohol. The bromine group is then substituted with a thiophene ring using a palladium-catalyzed Suzuki-Miyaura coupling reaction to yield 3,5-dimethoxyphenylthiophen-2-ylmethanol. The final step involves the sulfonation of the methanol group using chlorosulfonic acid to yield TPCS2a.

Aplicaciones Científicas De Investigación

The potent photosensitizing properties of TPCS2a make it an attractive candidate for use in photodynamic therapy (PDT) for cancer treatment. PDT involves the administration of a photosensitizer followed by the activation of the photosensitizer using light of a specific wavelength. This results in the production of reactive oxygen species (ROS) that can induce cell death in cancer cells. TPCS2a has been shown to have a higher singlet oxygen quantum yield than other commonly used photosensitizers, making it a promising candidate for PDT.

Propiedades

Fórmula molecular |

C12H13NO4S2 |

|---|---|

Peso molecular |

299.4 g/mol |

Nombre IUPAC |

N-(3,5-dimethoxyphenyl)thiophene-2-sulfonamide |

InChI |

InChI=1S/C12H13NO4S2/c1-16-10-6-9(7-11(8-10)17-2)13-19(14,15)12-4-3-5-18-12/h3-8,13H,1-2H3 |

Clave InChI |

KMDLHGFKDVAPRB-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CS2)OC |

SMILES canónico |

COC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CS2)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276947.png)

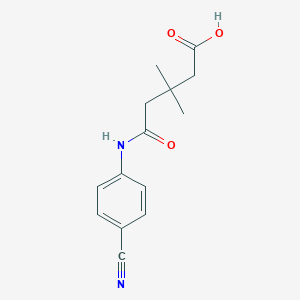

![5-[(4-Chlorophenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276948.png)

![(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)acetic acid](/img/structure/B276954.png)

![5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276960.png)

![{2-[(3-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276961.png)

![5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B276963.png)

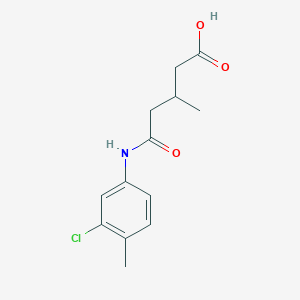

![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276965.png)

![{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B276969.png)